1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one
Overview
Description
1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of indole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. The process may include steps such as condensation, cyclization, and purification to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and quality. The process may also include the use of catalysts and solvents to optimize the reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The reactions can lead to the formation of various products, depending on the reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It can be used as a building block for the synthesis of more complex molecules, as a ligand in coordination chemistry, and as a potential therapeutic agent in medicinal chemistry.
Mechanism of Action
When compared to other similar compounds, 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one stands out due to its unique structure and properties. Similar compounds include other indole derivatives and related heterocyclic compounds, which may have different applications and mechanisms of action.
Comparison with Similar Compounds
Indole-3-carbinol
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene (IMes)
1,3-Bis(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-propanone
This comprehensive overview provides a detailed understanding of 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1,3-bis(1,3,3-trimethylindol-2-ylidene)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-24(2)18-11-7-9-13-20(18)26(5)22(24)15-17(28)16-23-25(3,4)19-12-8-10-14-21(19)27(23)6/h7-16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPIKXAEGNVEEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)C=C3C(C4=CC=CC=C4N3C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694712 | |
Record name | 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24293-93-4 | |
Record name | 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3,3-Trimethyl-3H-indolium-2-yl)-3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-2-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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